2-Aminocyclohexanol hydrochloride physical properties
2-Aminocyclohexanol hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of 2-Aminocyclohexanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Cornerstone Chiral Building Block
2-Aminocyclohexanol hydrochloride is a pivotal chemical intermediate, valued for its bifunctional nature and inherent stereochemistry. Comprising a cyclohexane ring substituted with both an amino and a hydroxyl group, it serves as a versatile chiral building block in asymmetric synthesis.[1] Its hydrochloride salt form enhances stability and aqueous solubility, making it a practical precursor in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other specialty chemicals.[2] This guide provides an in-depth exploration of the distinct physical properties of its primary stereoisomers, the cis and trans forms, offering field-proven insights and methodologies essential for its effective application in research and development.
Section 1: Chemical Identity and Stereoisomerism
2-Aminocyclohexanol hydrochloride exists as two primary diastereomers: cis and trans. The spatial arrangement of the amino and hydroxyl groups relative to the cyclohexane ring dictates their distinct physical and chemical behaviors. In the cis isomer, both functional groups are on the same side of the ring, while in the trans isomer, they are on opposite sides.[3] This stereochemical difference is fundamental to their application in stereoselective synthesis.
Below is a diagram illustrating the relationship between the 2-Aminocyclohexanol free base and its corresponding hydrochloride salt, as well as the structures of the cis and trans isomers.
Caption: Isomeric forms and salt formation of 2-Aminocyclohexanol.
Section 2: Core Physical Properties: A Comparative Analysis
The physical properties of 2-aminocyclohexanol hydrochloride are significantly influenced by its stereochemistry. The trans isomer, with its more symmetrical structure, generally packs more efficiently into a crystal lattice, which can affect properties like melting point. The data presented below has been consolidated from various chemical suppliers and safety data sheets.
| Property | trans-2-Aminocyclohexanol HCl | cis-2-Aminocyclohexanol HCl |
| CAS Number | 5456-63-3[4] | 6936-47-6[5] |
| Molecular Formula | C₆H₁₃NO·HCl (or C₆H₁₄ClNO)[4][6] | C₆H₁₃NO·HCl (or C₆H₁₄ClNO)[7][8] |
| Molecular Weight | 151.63 g/mol [4][9] | 151.63 g/mol [7] |
| Appearance | White to beige or pale cream crystalline powder/solid.[10][11] | White to light beige crystalline powder.[5][7] |
| Melting Point | 172-175 °C[2][4] | 186-190 °C[5][7] |
| Boiling Point | Not available. | 201.1 °C at 760 mmHg[7][8] |
| Solubility | Soluble in water.[2] Soluble in alcohols and ethers.[2] | Data not widely available, but expected to be water-soluble. |
| Hygroscopicity | Hygroscopic.[11][12] | Not specified, but likely hygroscopic. |
Section 3: Solubility Characteristics and Determination
The hydrochloride salt form of 2-aminocyclohexanol significantly enhances its polarity and, consequently, its solubility in aqueous and protic solvents compared to its free base form. This property is critical for its use in many synthetic reactions and for the preparation of pharmaceutical formulations.
Causality Behind Solubility:
The protonated ammonium group (-NH₃⁺) and the polar hydroxyl group (-OH) can readily form hydrogen bonds with water molecules. This strong intermolecular interaction overcomes the crystal lattice energy of the solid, allowing it to dissolve. Its solubility in organic solvents like alcohols is also attributed to hydrogen bonding, while solubility in non-polar solvents like ethers is generally lower.[2]
Protocol: Experimental Solubility Determination
This protocol outlines a standard method for determining the approximate solubility of 2-aminocyclohexanol hydrochloride in a given solvent at room temperature.
Objective: To estimate the solubility (in mg/mL) of the compound.
Materials:
-
2-Aminocyclohexanol hydrochloride (cis or trans isomer)
-
Selected solvent (e.g., deionized water, ethanol)
-
Analytical balance
-
Vortex mixer
-
Small vials or test tubes
-
Pipettes
Methodology:
-
Preparation: Weigh out approximately 10 mg of the compound and place it into a vial.
-
Solvent Addition: Add a known volume of the solvent (e.g., 0.1 mL) to the vial.
-
Mixing: Cap the vial and vortex vigorously for 1-2 minutes.
-
Observation: Visually inspect the solution. If the solid has completely dissolved, proceed to the next step. If not, the compound is soluble to at least 100 mg/mL (10 mg / 0.1 mL).
-
Titration: If the solid dissolved, continue adding the solvent in known increments (e.g., 0.1 mL), vortexing after each addition, until the solution becomes saturated and a small amount of solid precipitate remains undissolved.
-
Calculation: Record the total volume of solvent added. The solubility is calculated as the initial mass of the compound divided by the total volume of solvent required for dissolution.
-
Validation: The experiment should be repeated to ensure reproducibility. This self-validating system confirms the consistency of the measurement.
Section 4: Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of 2-aminocyclohexanol hydrochloride. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common techniques employed.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorptions include:
-
O-H Stretch: A broad peak typically in the range of 3200-3600 cm⁻¹, indicative of the hydroxyl group and hydrogen bonding.
-
N-H Stretch: Peaks appearing in the 3000-3300 cm⁻¹ region, often overlapping with the O-H stretch, corresponding to the ammonium group.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ from the cyclohexane ring's aliphatic C-H bonds.
-
C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the structure and stereochemistry. The spectrum for the trans isomer, for example, would show distinct signals for the protons on the carbons bearing the amino and hydroxyl groups, with coupling constants that can help confirm the trans configuration.[13]
Workflow: Acquiring Spectroscopic Data
The following diagram illustrates a generalized workflow for sample analysis.
Caption: Standard workflow for spectroscopic characterization.
Section 5: Safety, Handling, and Storage
Proper handling and storage are crucial due to the hazardous nature of 2-aminocyclohexanol hydrochloride.
Safety and Hazards:
-
Irritation: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12]
-
Toxicity: While acute toxicity is low, direct contact and inhalation should be avoided.[2]
Handling Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side-shields, and a lab coat.[11][14]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[2][15]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[11] For skin contact, wash off immediately with soap and plenty of water.[11][15]
Storage Recommendations:
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][15]
-
Hygroscopicity: The material is hygroscopic and will absorb moisture from the air.[11][12] Storage in a desiccator or under an inert atmosphere is recommended for long-term stability and to maintain purity.
-
Incompatibilities: Keep away from strong oxidizing agents.[11]
Conclusion
A thorough understanding of the physical properties of cis- and trans-2-aminocyclohexanol hydrochloride is fundamental to its successful application in synthetic chemistry and drug development. The differences in melting point, solubility, and spectral characteristics, all stemming from their distinct stereochemistry, must be considered when designing experiments and scale-up processes. Adherence to strict safety and handling protocols is mandatory to ensure the well-being of laboratory personnel. This guide serves as a foundational resource, empowering researchers to leverage this versatile building block with precision and safety.
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2-Aminocyclohexanol - ChemBK. (2024-04-09). ChemBK. [Link]
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Cas 6936-47-6,CIS-2-AMINOCYCLOHEXANOL HYDROCHLORIDE | lookchem. LookChem. [Link]
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trans-2-Aminocyclohexanol hydrochloride - Optional[ATR-IR] - Spectrum - SpectraBase. SpectraBase. [Link]
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Material Safety Data Sheet - Pi Chemicals. Pi Chemicals. [Link]
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trans-2-Aminocyclohexanol hydrochloride - Optional[FTIR] - Spectrum - SpectraBase. SpectraBase. [Link]
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Trans-2-Aminocyclohexanol HCl | CAS#:13374-30-6 | Chemsrc. Chemsrc. [Link]
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cis-2-Aminocyclohexanol | C6H13NO | CID 6542151 - PubChem - NIH. PubChem. [Link]
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2-Aminocyclohexanol - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [Link]
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(1R,2R)-2-Aminocyclohexanol | C6H13NO | CID 735777 - PubChem. PubChem. [Link]
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